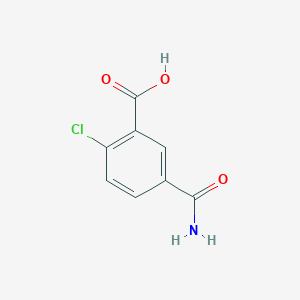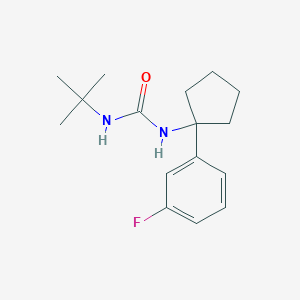
1-(Dimethoxymethyl)-N-methylcyclopropanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Dimethoxymethyl)-N-methylcyclopropanamine is an organic compound that features a cyclopropane ring substituted with a dimethoxymethyl group and an N-methylamine group
準備方法
Synthetic Routes and Reaction Conditions: 1-(Dimethoxymethyl)-N-methylcyclopropanamine can be synthesized through a multi-step process involving the formation of the cyclopropane ring followed by the introduction of the dimethoxymethyl and N-methylamine groups. One common method involves the reaction of cyclopropanecarboxaldehyde with methanol in the presence of an acid catalyst to form the dimethoxymethyl group. This intermediate is then reacted with methylamine to yield the final product.
Industrial Production Methods: Industrial production of this compound typically involves continuous flow processes to ensure high yield and purity. The use of heterogeneous catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production.
化学反応の分析
Types of Reactions: 1-(Dimethoxymethyl)-N-methylcyclopropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines or alcohols.
Substitution: The dimethoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require the presence of a strong base or acid catalyst.
Major Products Formed:
Oxidation: Formation of cyclopropanone derivatives.
Reduction: Formation of cyclopropanol or cyclopropylamine derivatives.
Substitution: Formation of various substituted cyclopropane derivatives.
科学的研究の応用
1-(Dimethoxymethyl)-N-methylcyclopropanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(Dimethoxymethyl)-N-methylcyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The pathways involved may include binding to nucleophilic sites or forming covalent bonds with target molecules.
類似化合物との比較
- 1-(Methoxymethyl)-N-methylcyclopropanamine
- 1-(Ethoxymethyl)-N-methylcyclopropanamine
- 1-(Dimethoxymethyl)-N-ethylcyclopropanamine
Comparison: 1-(Dimethoxymethyl)-N-methylcyclopropanamine is unique due to the presence of two methoxy groups, which can influence its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different solubility, stability, and biological activity, making it a valuable compound for specific applications.
特性
分子式 |
C7H15NO2 |
|---|---|
分子量 |
145.20 g/mol |
IUPAC名 |
1-(dimethoxymethyl)-N-methylcyclopropan-1-amine |
InChI |
InChI=1S/C7H15NO2/c1-8-7(4-5-7)6(9-2)10-3/h6,8H,4-5H2,1-3H3 |
InChIキー |
PTQFDKODCPJXAX-UHFFFAOYSA-N |
正規SMILES |
CNC1(CC1)C(OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


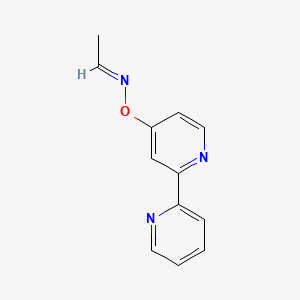
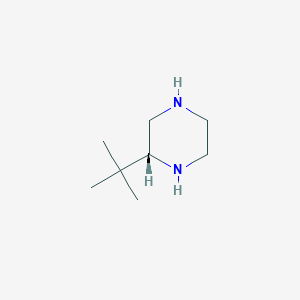
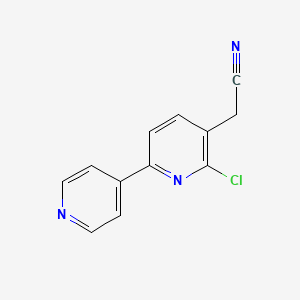

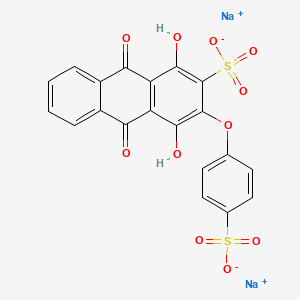
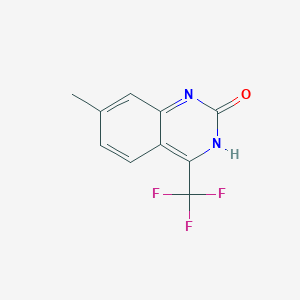
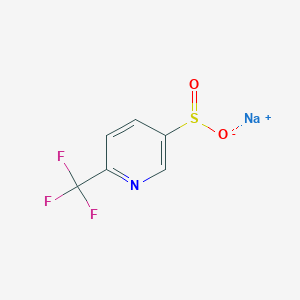
![3-Methylpyrazolo[1,5-a]pyridine](/img/structure/B13126613.png)
![7-Bromo-2-(methylthio)-3H-imidazo[4,5-b]pyridine](/img/structure/B13126618.png)

